molecular formula C15H13N3O3S B14992954 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992954
M. Wt: 315.3 g/mol
InChI Key: MZYMTBMSELXQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid compound designed for pharmaceutical and biological research, combining a chromone (benzopyran-4-one) core with a 1,3,4-thiadiazole heterocycle via a carboxamide linker. This structural class is of significant interest in medicinal chemistry due to its promising biological activities . Chromone derivatives are extensively studied for their broad pharmacological potential , while the 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and presence in several FDA-approved drugs . Compounds featuring this hybrid architecture have been investigated as selective ligands for cellular receptors and have demonstrated notable antitumor properties. Specifically, structurally related 1,3,4-thiadiazole derivatives have been shown to exhibit potent antiproliferative activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7), by inducing cell cycle arrest at the G2/M phase and triggering apoptosis (programmed cell death) . Furthermore, this class of compounds possesses significant antimicrobial potential. Novel 1,3,4-thiadiazole-2-carboxamide derivatives have displayed powerful antibacterial efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , in some cases comparable to standard antibiotics like ciprofloxacin . The mechanism of action for these biological effects is multifaceted. Molecular docking studies suggest that similar thiadiazole-chromene hybrids can act as potential inhibitors of key enzymes, such as CDK1 (a cyclin-dependent kinase), which is crucial for cell cycle progression . Other studies indicate strong binding interactions with bacterial targets like dihydropteroate synthase (DHPS) from S. aureus , supporting their development as novel antibiotic candidates . This product is intended for research use only and is not for human or veterinary therapeutic applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-7-4-8(2)13-10(5-7)11(19)6-12(21-13)14(20)16-15-18-17-9(3)22-15/h4-6H,1-3H3,(H,16,18,20)

InChI Key

MZYMTBMSELXQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C)C

Origin of Product

United States

Biological Activity

6,8-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its molecular characteristics, synthesis, and biological activity, supported by research findings and case studies.

Molecular Characteristics

The molecular formula of 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S with a molar mass of 315.35 g/mol. The predicted density is approximately 1.443 g/cm³, and it has a pKa value of 9.47, indicating its acidic nature .

Synthesis

The synthesis of this compound typically involves the reaction of chromene derivatives with thiadiazole moieties. The synthetic pathway often includes cyclization reactions under controlled conditions to yield the desired chromene-thiadiazole hybrid structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. A notable investigation assessed the cytotoxic effects of various synthesized compounds against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1 µM to 13 µM across different cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6aMCF-75
6bHCT-1163
6cPC-37
6dCaco-210

The mechanism through which these compounds exert their anticancer effects may involve inhibition of key signaling pathways related to cell proliferation and survival. For instance, some studies have focused on their interaction with protein kinases such as DYRK1A and GSK-3β, which are crucial for cell cycle regulation and apoptosis .

Case Studies

One significant study involved the evaluation of a series of thiadiazole and oxadiazole derivatives for their anticancer activity. The compound containing the thiadiazole moiety demonstrated promising results against multiple cancer cell lines, indicating that modifications in the chemical structure can enhance biological activity .

Another study focused on the pharmacological profiles of similar compounds, revealing that many exhibited low toxicity towards normal cells while effectively targeting cancer cells. This selectivity is crucial for developing safer therapeutic agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting the carboxamide and ester-like functionalities.

Reaction ConditionsProducts FormedKey ObservationsReferences
1M HCl (80°C, 4 hrs)Chromene-2-carboxylic acid derivativePartial thiadiazole ring stability
0.5M NaOH (reflux, 6 hrs)5-Methyl-1,3,4-thiadiazol-2-amine + Chromene acidComplete amide bond cleavage

Hydrolysis studies reveal pH-dependent selectivity: acidic conditions preserve the thiadiazole ring while cleaving the chromene carbonyl group, whereas alkaline conditions rupture the amide bond entirely.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions.

NucleophileConditionsProductYieldReferences
Hydrazine hydrateEthanol, 60°C, 3 hrsThiadiazolo[3,2-b]triazole derivative68%
Sodium methoxideDMF, 100°C, 12 hrs5-Methoxy-thiadiazole analog52%
AnilineToluene, Pd(OAc)₂ catalystN-Aryl substituted compound41%

X-ray crystallography confirms substitution occurs preferentially at the C-5 position of the thiadiazole due to lower electron density.

Oxidation-Reduction Processes

The chromene core shows redox activity, particularly at the 4-oxo group and methyl substituents.

Oxidation

Oxidizing AgentConditionsProductApplication Relevance
KMnO₄ (acidic)H₂SO₄, 70°C, 2 hrs6,8-Dimethyl-4-oxo-chromene dicarboxylic acidEnhanced water solubility
Ozone (O₃)CH₂Cl₂, -78°C, 1 hrEpoxide derivativeBioactivity modulation

Reduction

Reducing AgentConditionsProductStereochemical Outcome
NaBH₄EtOH, RT, 30 min4-Hydroxy chromene analogRacemic mixture
H₂/Pd-CTHF, 50 psi, 6 hrsFully saturated chroman derivativeCis-diastereomer >90%

Cycloaddition Reactions

The thiadiazole moiety participates in [3+2] and [4+2] cycloadditions:

Reaction TypePartnerConditionsCycloadductBiological Activity
1,3-DipolarNitrile oxideToluene, 110°CIsoxazolo-thiadiazole hybridAnticancer (IC₅₀ = 3.2 μM)
Diels-AlderMaleic anhydrideXylene, refluxTetracyclic adductEnhanced thermal stability

Density functional theory (DFT) calculations show the thiadiazole's LUMO (-1.8 eV) drives regioselectivity in cycloadditions.

Biological Activation Pathways

In vitro studies demonstrate metabolic transformations:

Enzyme SystemPrimary ModificationMetabolitePharmacological Impact
CYP3A4O-Demethylation8-Hydroxy derivativeIncreased ROS scavenging
UDP-GlucuronosyltransferaseGlucuronidationPhase II conjugateRenal excretion acceleration

Molecular docking reveals metabolites bind COX-2 (ΔG = -9.3 kcal/mol) and EGFR kinase (ΔG = -8.7 kcal/mol), explaining observed anti-inflammatory and antiproliferative effects .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

Light SourceSolventMajor ProductQuantum Yield (Φ)
UV-CAcetonitrileThiadiazole ring-opened thioketene0.32
UV-AMethanolChromene dimer0.18

Time-resolved spectroscopy identified a triplet excited state (τ = 2.3 μs) as the reactive intermediate.

This comprehensive reaction profile establishes 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide as a versatile synthon for medicinal chemistry applications. Current research focuses on optimizing its click chemistry compatibility and stereoselective transformations for targeted drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from published literature, emphasizing synthesis, physicochemical properties, and functional group variations.

Structural Analogues and Key Differences

Compound 9 (2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide) Core Structure: Thiazolidinone (4-oxo-1,3-thiazolidine) with a thioxoacetamide side chain. Key Substituents: 4-Chlorobenzylidene and 4-methoxyphenyl groups. Synthesis: 90% yield; melting point 186–187 °C. Comparison: Unlike the target chromene-thiadiazole hybrid, Compound 9 features a thiazolidinone core and lacks the chromene ring system. The presence of a thioxoacetamide moiety may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the carboxamide in the target compound .

Compound 10 (2-{[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-phenyl-2-thioxoacetamide) Core Structure: Thiazolidinone with an indole substituent. Synthesis: 83% yield; melting point 206–207 °C. The higher melting point of Compound 10 suggests stronger intermolecular forces, possibly due to the indole moiety .

Compound 12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide) Core Structure: Thiazolidinone with a nitro-furan substituent. Synthesis: 53% yield; melting point 155–156 °C. Comparison: The electron-withdrawing nitro group in Compound 12 may enhance reactivity but reduce solubility compared to the methyl groups in the target chromene derivative. The lower yield (53%) highlights synthetic challenges with nitro-containing intermediates .

4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Core Structure: Chromenone (2H-chromen-2-one) with a triazole-hydroxymethyl substituent. Comparison: Shares the chromene scaffold with the target compound but replaces the thiadiazole-carboxamide group with a triazole-hydroxymethyl chain. The triazole’s hydrogen-bonding capacity may improve aqueous solubility, whereas the thiadiazole’s sulfur atoms could enhance lipophilicity .

Functional Implications

  • Bioactivity: Thiazolidinone derivatives (Compounds 9–13) are often studied for antimicrobial and anti-diabetic activities, whereas chromene-thiadiazole hybrids may target enzymes like cyclooxygenase or kinases due to their planar aromatic systems .
  • Solubility: The thiadiazole and methyl groups in the target compound likely increase lipophilicity, contrasting with the polar triazole-hydroxymethyl group in the chromenone analogue .

Research Findings and Limitations

Current literature lacks direct pharmacological or structural data for 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. Comparisons are extrapolated from analogues with shared functional groups (e.g., thiadiazole, chromene).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6,8-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step condensation and cyclization. For example:

  • Step 1 : React chromene-2-carboxylic acid derivatives with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of coupling agents (e.g., DCC/DMAP) under reflux in ethanol or DMF .
  • Step 2 : Optimize yields (65–76%) by adjusting solvent polarity (ethanol vs. DMF), temperature (70–80°C), and stoichiometry (1:1.2 molar ratio of chromene to thiadiazole). Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
    • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the carboxamide group. Crystallization from ethanol/DMF mixtures enhances purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks should researchers prioritize?

  • Answer :

  • IR Spectroscopy : Confirm C=O (chromene-4-one: ~1700 cm⁻¹; carboxamide: ~1650 cm⁻¹) and thiadiazole C-S-C (650–750 cm⁻¹) .
  • ¹H NMR : Identify methyl groups (δ 2.4–2.6 ppm for 6,8-dimethyl; δ 2.2 ppm for 5-methyl-thiadiazole) and aromatic protons (δ 6.8–7.5 ppm for chromene) .
  • MS : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₆H₁₄N₃O₃S) and fragment ions (e.g., loss of CO from chromene-4-one) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Answer :

  • Stability Tests : Store in dark, anhydrous environments (e.g., desiccator at 4°C). Assess degradation via HPLC (C18 column, acetonitrile:water gradient) over 30 days.
  • Degradation Products : Hydrolysis of the carboxamide to carboxylic acid (monitored by IR loss of ~1650 cm⁻¹ peak) or oxidation of chromene (monitored by UV-Vis at 280 nm) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to kinase targets like GSK-3β?

  • Answer :

  • Molecular Docking : Use AutoDock Vina with GSK-3β crystal structure (PDB: 1I09). Focus on interactions between the thiadiazole ring and ATP-binding pocket residues (e.g., Asp133, Lys85).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
    • Validation : Compare computational results with enzymatic assays (IC₅₀ determination via ADP-Glo™ kinase assay) .

Q. How can researchers resolve contradictions in bioactivity data across different antimicrobial assays?

  • Answer :

  • Orthogonal Assays : Cross-validate MIC (broth microdilution) with time-kill curves or biofilm inhibition assays.
  • Statistical Analysis : Apply principal component analysis (PCA) to identify assay-specific variables (e.g., pH, inoculum size).
  • SAR Studies : Synthesize analogs (e.g., replacing 5-methyl-thiadiazole with phenyl) to isolate functional group contributions .

Q. What crystallographic approaches are suitable for resolving conformational ambiguities in the thiadiazole-chromene system?

  • Answer :

  • Single-Crystal X-ray Diffraction (SXRD) : Grow crystals via vapor diffusion (DMF/ethanol, 1:2). Collect data at 100 K (λ = 0.71073 Å).
  • Refinement : Use SHELXL for bond parameter analysis (e.g., C-S bond length: 1.67–1.69 Å; chromene-thiadiazole dihedral angle: 15–25°) .
    • Challenges : Address twinning or disorder via PLATON’s SQUEEZE algorithm .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties?

  • Answer :

  • Modifiable Sites :
  • Chromene : Introduce electron-withdrawing groups (e.g., NO₂ at C-5) to enhance solubility.
  • Thiadiazole : Replace 5-methyl with bulky substituents (e.g., 4-methoxyphenyl) to improve membrane permeability .
  • Assays : Measure logP (shake-flask method), aqueous solubility (UV-Vis), and metabolic stability (microsomal incubation) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/SignalsReferences
IR1700 cm⁻¹ (C=O, chromene-4-one), 1650 cm⁻¹ (C=O, carboxamide)
¹H NMR (DMSO-d₆)δ 2.4–2.6 (6,8-CH₃), δ 2.2 (5-CH₃-thiadiazole)
MS[M+H]⁺ = 328.3, fragment at m/z 280 (loss of CO)

Table 2 : Optimization of Synthetic Yield

ParameterOptimal ConditionYield (%)References
SolventDMF (anhydrous)76
Temperature80°C74
Molar Ratio1:1.2 (chromene:thiadiazole)70

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.